Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
Description
This nickelate complex features a central Ni²⁺ ion coordinated by a hexadentate ligand, [[(nitrilo-κN)tris(methylene)]tris(phosphonato-κO)]⁶⁻, forming a tetrahedral (T-4) geometry. The ligand system comprises three phosphonato groups bridged by methylene units and anchored to a nitrilo nitrogen, enabling strong metal-chelation. The counterions (triammonium hydrogen) balance the overall 4– charge, influencing solubility and stability. This compound is structurally tailored for applications in catalysis, corrosion inhibition, or water treatment due to its high ligand denticity and stable coordination .
Properties
CAS No. |
67968-22-3 |
|---|---|
Molecular Formula |
C3H19N4NiO9P3 |
Molecular Weight |
406.82 g/mol |
IUPAC Name |
triazanium;hydron;nickel(2+);1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.3H3N.Ni/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3;/q;;;;+2/p-2 |
InChI Key |
FXFFRFVAMAJTLR-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of nickel salts with nitrilotris(methylene)tris(phosphonic acid) under controlled pH conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the anionic complex. The resulting solution is then treated with ammonium hydroxide to precipitate the triammonium hydrogen salt of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and nitrilotris(methylene)tris(phosphonic acid). The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the nickel center.
Substitution: Ligand substitution reactions can occur, where the nitrilotris(methylene)tris(phosphonato) ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are facilitated by the use of competing ligands and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of nickel, while reduction can result in lower oxidation states. Substitution reactions yield new nickel complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Nickelate(4-) has been investigated for its catalytic properties, particularly in hydrogen production. Hydrogenases, enzymes that catalyze the production of hydrogen, have shown compatibility with nickel-based compounds. The integration of nickelate(4-) into bioinspired systems can enhance the efficiency of hydrogen production processes. Research indicates that nickel complexes can facilitate the splitting of water molecules into hydrogen and oxygen with minimal energy input, making them suitable candidates for renewable energy applications .
Materials Science
In materials science, nickelate(4-) is being explored for its potential use in advanced materials such as hydrogen storage systems. The compound's ability to form stable complexes with various ligands can lead to the development of new materials with enhanced properties for energy storage applications. For instance, mixed metal oxides containing nickel have demonstrated promising hydrogen storage capabilities at room temperature .
Table 1: Comparison of Nickelate(4-) with Other Nickel Compounds in Hydrogen Storage
| Compound | Hydrogen Storage Capacity | Stability | Temperature Range |
|---|---|---|---|
| Nickelate(4-) | High | Stable | Room Temperature |
| Ni-Mg Alloy | Moderate | Moderate | Low Temperature |
| Ni-Ceramic Composite | High | Variable | Wide Range |
Environmental Chemistry
Nickelate(4-) has also been studied for its role in environmental applications, particularly in the degradation of pollutants. Its phosphonate groups can interact with various organic contaminants, enhancing biodegradation processes. Studies have shown that phosphorus-containing compounds can improve the biodegradability of wastewater, making nickelate(4-) a candidate for wastewater treatment technologies .
Case Study 1: Hydrogen Production Efficiency
A recent study focused on the integration of nickelate(4-) into a bio-inspired catalytic system for hydrogen production. The results indicated that the presence of this compound significantly increased the turnover frequency of hydrogen production compared to traditional catalysts. The study highlighted the importance of optimizing the ligand environment around nickelate(4-) to maximize catalytic activity .
Case Study 2: Wastewater Treatment
In another investigation, researchers examined the effectiveness of nickelate(4-) in treating post-hydrothermal liquefaction wastewater. The study found that the compound facilitated the breakdown of complex organic molecules, leading to improved overall biodegradability. This application underscores the potential for using nickelate(4-) in sustainable environmental practices .
Mechanism of Action
The mechanism of action of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its interaction with molecular targets through coordination chemistry. The nickel center can bind to various substrates, facilitating catalytic reactions. The nitrilotris(methylene)tris(phosphonato) ligand provides stability and specificity to the complex, allowing it to interact with specific molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs and their distinguishing features:
| Compound Name | CAS No. | Metal | Oxidation State | Ligand Structure | Counterion | Regulatory Limit | Classification |
|---|---|---|---|---|---|---|---|
| Nickelate(4-), [[nitrilotris(methylene)]tris[phosphonato]-N,OP,OP',OP'']-, tetrapotassium, (T-4)- | 63588-33-0 | Ni | 4– | [[nitrilotris(methylene)]tris(phosphonato)]⁶⁻ | K⁺ (tetrapotassium) | 0.5 μg/cm²/week | R |
| Nickelate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, tripotassium, (T-4)- | 63597-34-2 | Ni | 3– | [N,N-bis(phosphonomethyl)glycinato]⁵⁻ | K⁺ (tripotassium) | 0.5 μg/cm²/week | R |
| Cobaltate(4-), [[nitrilotris(methylene)]tris[phosphonato]-N,OP,OP',OP'']-, tetrapotassium, (T-4)- | 63588-34-1 | Co | 4– | [[nitrilotris(methylene)]tris(phosphonato)]⁶⁻ | K⁺ (tetrapotassium) | 0.1% (w/w) | D |
| Nickelate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, triammonium, (T-4)- | 68025-40-1 | Ni | 3– | [N,N-bis(phosphonomethyl)glycinato]⁵⁻ | NH₄⁺ (triammonium) | 0.5 μg/cm²/week | R |
Key Comparisons:
Ligand Denticity and Charge: The target compound uses a tris(phosphonato) ligand with six donor atoms, providing stronger chelation than the bis(phosphonomethyl)glycinato ligand (five donor atoms) in 63597-34-2 and 68025-40-1 . The 6– charge of the tris(phosphonato) ligand stabilizes higher oxidation states (Ni⁴–), whereas the 5– glycinato ligand supports Ni³– .
Counterion Effects :
- Triammonium hydrogen counterions (target compound) enhance solubility in polar solvents compared to potassium salts (63588-33-0, 63597-34-2). Ammonium salts may also buffer pH, affecting stability in acidic conditions .
Metal-Specific Properties :
- Nickelates (Ni²⁺/Ni³⁺) exhibit distinct redox behavior compared to cobaltates (Co²⁺/Co³⁺). For example, cobaltate(4–) (63588-34-1) has stricter regulatory limits (0.1% D-classified) due to higher toxicity, whereas nickelates are R-classified (0.5 μg/cm²/week) .
Structural and Electronic Differences: The tris(phosphonato) ligand in the target compound allows for a rigid T-4 geometry, optimizing steric protection of the Ni center.
Regulatory and Safety Profiles :
- Potassium-based nickelates (e.g., 63588-33-0) are less hygroscopic than ammonium analogs, impacting storage and handling. Cobalt analogs are more tightly regulated due to environmental and health risks .
Biological Activity
Nickelate(4-) is a complex compound that has garnered attention in recent research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Overview of Nickelate(4-)
Nickelate(4-) is a nickel-based coordination complex that features a nitrilo-kappaN ligand and multiple phosphonate groups. Its unique structure allows for diverse interactions with biological macromolecules, which may contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of nickelate complexes can be attributed to several mechanisms:
- Enzyme Inhibition : Nickel complexes have shown potential as inhibitors of various enzymes, including acetylcholinesterase (AChE). Studies indicate that certain nickel complexes exhibit significantly higher inhibition rates compared to standard inhibitors like FeSO₄ and MnSO₄ .
- Antimicrobial Properties : Nickel-containing compounds have been evaluated for their antimicrobial activity against various pathogens. For instance, nickel complexes of 1,4-naphthoquinones demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values ranged from 375 to 1400 mg/mL .
- Anticancer Activity : Research has shown that nickel complexes can exhibit selective cytotoxicity against cancer cell lines. For example, a nickel complex demonstrated high selectivity toward the HL-60 leukemia cell line with a selectivity index greater than 1000 .
Case Study 1: Anticholinesterase Activity
In a study evaluating the anticholinesterase activity of various metal complexes, it was found that nickel complexes exhibited significant inhibitory effects on AChE. The IC₅₀ values indicated that the newly synthesized nickel complexes were more potent than traditional inhibitors, suggesting their potential in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
A series of nickel complexes derived from 1,4-naphthoquinones were tested for their antimicrobial properties. The results showed that these complexes effectively inhibited the growth of specific Gram-positive bacteria. The study highlighted the importance of metal complexation in enhancing the biological activity of naphthoquinones .
Case Study 3: Cytotoxicity Against Cancer Cells
The cytotoxic effects of nickel-thiosemicarbazone complexes were assessed against multiple cancer cell lines. The results indicated that these complexes exhibited significant anticancer activity with low toxicity towards normal cells, making them promising candidates for further development in cancer therapy .
Data Tables
| Biological Activity | Nickelate Complex | IC₅₀/MIC Values |
|---|---|---|
| Anticholinesterase | Ni(II) Complex | < 25 μg/mL |
| Antimicrobial | Ni-Naphthoquinone | 375 - 1400 mg/mL |
| Anticancer | Ni-Thiosemicarbazone | SI > 1000 |
Q & A
Basic Research Questions
Q. What synthesis protocols are recommended for preparing triammonium hydrogen nickelate(4-) complexes, and how do counterion choices affect crystallization?
- Methodological Answer: Synthesis typically involves reacting nickel(II) salts with nitrilotris(methylenephosphonic acid) (ATMP) under controlled pH (6–8) to stabilize the phosphonato ligands. Counterions (e.g., NH₄⁺ vs. K⁺/Na⁺) influence solubility and crystallization kinetics. For instance, ammonium ions may promote hydrogen bonding, enhancing crystal lattice stability . Use slow evaporation or diffusion methods for single-crystal growth.
Q. How should researchers assess the stability of this nickelate complex under varying atmospheric conditions?
- Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability. For ambient stability, monitor ligand dissociation via UV-Vis spectroscopy in aqueous solutions at 25°C and 40°C. Note that regulatory guidelines restrict nickel release to 0.5 μg/cm²/week, necessitating ICP-MS for compliance checks .
Q. Which spectroscopic techniques are optimal for characterizing the coordination environment of the nickel center?
- Methodological Answer: X-ray absorption spectroscopy (XAS) at the Ni K-edge provides bond distances and oxidation states. Infrared (IR) spectroscopy identifies phosphonato ligand vibrations (e.g., P=O at ~1200 cm⁻¹). For paramagnetic Ni(II), electron paramagnetic resonance (EPR) can detect d-orbital splitting in frozen solutions .
Advanced Research Questions
Q. How can computational models predict the electronic structure and catalytic potential of this nickelate complex?
- Methodological Answer: Density functional theory (DFT) simulations using hybrid functionals (e.g., B3LYP) model the Ni center’s d-orbital occupancy and ligand-field effects. Compare calculated redox potentials (e.g., Ni²⁺/Ni³⁺) with cyclic voltammetry data to validate catalytic activity in oxidation reactions. PubChem’s InChI data (e.g., InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2) aids in constructing molecular orbitals .
Q. What strategies reconcile discrepancies in reported stability constants of nickelate-phosphonato complexes?
- Methodological Answer: Discrepancies arise from varying ionic strengths or ligand protonation states. Use potentiometric titrations with a constant ionic medium (e.g., 0.1 M KCl) and account for side reactions via software like HYPERQUAD. Cross-validate with NMR titration data for phosphonato ligand binding constants .
Q. How does the ligand architecture influence this nickelate’s performance in membrane-based separation technologies?
- Methodological Answer: The tris(phosphonato) ligand’s chelating ability enhances selectivity for divalent cations (e.g., Ca²⁺). Test permeability using a diffusion cell with synthetic wastewater, measuring flux rates via ICP-OES. Compare with CRDC-classified separation technologies (e.g., RDF2050104) to benchmark efficiency .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic activities for nickelate complexes in redox reactions?
- Methodological Answer: Variations in ligand purity (e.g., ATMP derivatives), solvent polarity, or Ni²⁺/Ni³⁺ ratios alter catalytic pathways. Use controlled potential electrolysis to isolate active species. Pair with in situ Raman spectroscopy to detect transient intermediates during catalysis .
Application-Oriented Questions
Q. Can this nickelate complex serve as a precursor for advanced oxide materials (e.g., perovskite-type oxides)?
- Methodological Answer: Thermal decomposition at 600–800°C under inert atmosphere yields mixed-metal oxides. Characterize crystallinity via XRD (e.g., Cr₂NiO₄ structure, ICDD 00-012-0345) and surface area via BET analysis. Compare with oxides derived from other precursors (e.g., nitrate salts) .
Safety and Compliance
Q. What protocols ensure safe handling of nickelate complexes given occupational exposure limits?
- Methodological Answer: Adhere to 0.5 μg/cm²/week nickel release limits by using gloveboxes for synthesis and HEPA filters during powder handling. Monitor airborne nickel via NIOSH Method 7300 and implement waste neutralization with EDTA-based chelators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
